molecular formula C10H13N3O B13460404 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13460404
M. Wt: 191.23 g/mol
InChI Key: KECSYTMBEVJYFV-UHFFFAOYSA-N
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Description

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups .

Scientific Research Applications

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H13N3O/c1-6(2)8-5-10(14)13-9(11-8)4-7(3)12-13/h4-6,12H,1-3H3

InChI Key

KECSYTMBEVJYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C(C)C

Origin of Product

United States

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